![molecular formula C13H10F3NO2 B1386560 (4-{[6-(Trifluormethyl)pyridin-2-yl]oxy}phenyl)methanol CAS No. 1086376-61-5](/img/structure/B1386560.png)

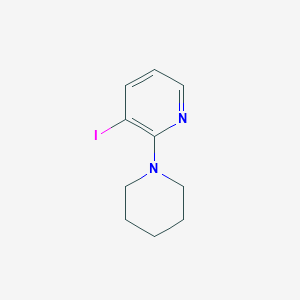

(4-{[6-(Trifluormethyl)pyridin-2-yl]oxy}phenyl)methanol

Übersicht

Beschreibung

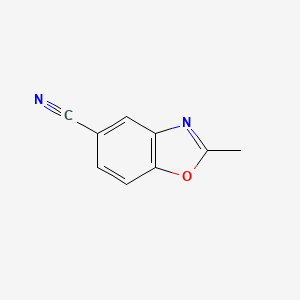

(4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol is a useful research compound. Its molecular formula is C13H10F3NO2 and its molecular weight is 269.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Entwicklung

Die Trifluormethylgruppe in Verbindungen wie (4-{[6-(Trifluormethyl)pyridin-2-yl]oxy}phenyl)methanol ist ein verbreiteter Pharmakophor in vielen von der FDA zugelassenen Medikamenten . Diese Gruppe kann die Pharmakokinetik und Pharmakodynamik von Therapeutika erheblich beeinflussen, was sie bei der Entwicklung neuer Medikamente wertvoll macht. Die Rolle der Verbindung könnte entscheidend für die Entwicklung von Medikamenten mit erhöhter Wirksamkeit und reduzierter Toxizität sein.

Agrochemische Synthese

Verbindungen mit einer Trifluormethylgruppe und Pyridinstruktur, wie unsere Zielverbindung, sind wichtige Bestandteile bei der Entwicklung von Agrochemikalien . Sie können zur Herstellung von Pestiziden verwendet werden, die wirksamer gegen Schädlinge in Feldfrüchten wirken und gleichzeitig für die menschliche Bevölkerung sicherer sind, wodurch die Herausforderungen der Steigerung der landwirtschaftlichen Produktion und der Bekämpfung von Krankheitserregern angegangen werden.

Katalyse

In der Katalyse kann das Vorhandensein einer Trifluormethylgruppe die Reaktivität und Selektivität katalytischer Prozesse beeinflussen . Die betreffende Verbindung könnte zur Entwicklung neuer Katalysatoren verwendet werden, die effizientere chemische Reaktionen ermöglichen und möglicherweise den Energiebedarf und die Umweltbelastung industrieller Prozesse reduzieren.

Biologische Forschung

Die Bioaktivität von Verbindungen, die die Trifluormethylgruppe enthalten, macht sie für Anwendungen in der biologischen Forschung geeignet . Sie können verwendet werden, um die biologischen Pfade und Wirkmechanismen neuer Medikamente zu untersuchen sowie um die Auswirkungen dieser Verbindungen auf verschiedene Organismen zu untersuchen.

Synthetische organische Chemie

Die Verbindung dient als Baustein in der synthetischen organischen Chemie und ermöglicht die Herstellung komplexer Moleküle mit unterschiedlichen biologischen Aktivitäten . Ihre Rolle bei der Synthese neuartiger Strukturen könnte zur Entdeckung neuer Therapeutika oder Funktionsmaterialien führen.

Wirkmechanismus

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. Based on its structural features, it’s plausible that the compound could bind to its targets, altering their function and leading to downstream effects .

Biochemical Pathways

Once the targets are identified, it would be possible to map the compound’s effects onto various biochemical pathways .

Pharmacokinetics

The presence of the trifluoromethyl group and the pyridinyl group could potentially influence its pharmacokinetic properties .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. These effects would be determined by the compound’s specific targets and the biochemical pathways it affects .

Biochemische Analyse

Biochemical Properties

(4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol and cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds .

Additionally, (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol has been observed to bind to certain proteins, influencing their conformation and function. This binding can result in changes in protein activity, which may have downstream effects on cellular processes .

Cellular Effects

The effects of (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol on various cell types and cellular processes are diverse. In particular, this compound has been shown to influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. By modulating the activity of key signaling molecules, (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol can alter gene expression and cellular metabolism .

Furthermore, (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol has been reported to affect cell proliferation and apoptosis. In certain cell lines, this compound can induce cell cycle arrest and promote programmed cell death, highlighting its potential as a therapeutic agent .

Molecular Mechanism

The molecular mechanism of action of (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling .

Additionally, (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol can modulate gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the expression of genes involved in various cellular processes, including metabolism, proliferation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol have been observed to change over time. The stability of this compound is an important factor in its long-term effects on cellular function. Studies have shown that (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol can degrade over time, leading to a decrease in its biological activity .

Long-term exposure to (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol has been associated with changes in cellular metabolism and gene expression. These changes can result in altered cellular function and may have implications for the use of this compound in therapeutic applications .

Dosage Effects in Animal Models

The effects of (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol vary with different dosages in animal models. At low doses, this compound has been shown to have minimal effects on cellular function. At higher doses, (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol can induce toxic effects, including liver and kidney damage .

Threshold effects have also been observed, where a certain dosage is required to elicit a biological response. Beyond this threshold, the effects of (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol become more pronounced, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

(4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450. This interaction can lead to the formation of metabolites, which may have different biological activities compared to the parent compound .

The metabolic flux of (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol can be influenced by the presence of cofactors and other substrates. Changes in metabolite levels can have downstream effects on cellular processes, including energy production and detoxification .

Transport and Distribution

The transport and distribution of (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its biological activity .

For example, (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol has been shown to interact with membrane transporters, facilitating its uptake into cells. Once inside the cell, this compound can bind to intracellular proteins, influencing its distribution and function .

Subcellular Localization

The subcellular localization of (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol is an important factor in its activity and function. This compound has been observed to localize to specific cellular compartments, such as the nucleus and mitochondria .

Targeting signals and post-translational modifications can direct (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol to these compartments, where it can exert its effects on gene expression and cellular metabolism. The localization of this compound can also influence its interactions with other biomolecules, further modulating its biological activity .

Eigenschaften

IUPAC Name |

[4-[6-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO2/c14-13(15,16)11-2-1-3-12(17-11)19-10-6-4-9(8-18)5-7-10/h1-7,18H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOAYVPSGGJEMSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)OC2=CC=C(C=C2)CO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801193022 | |

| Record name | Benzenemethanol, 4-[[6-(trifluoromethyl)-2-pyridinyl]oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801193022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086376-61-5 | |

| Record name | Benzenemethanol, 4-[[6-(trifluoromethyl)-2-pyridinyl]oxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086376-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanol, 4-[[6-(trifluoromethyl)-2-pyridinyl]oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801193022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1386482.png)

![2-[4-(Trifluoromethoxy)phenyl]nicotinic acid](/img/structure/B1386486.png)

![1-[(2-Methyl-1H-imidazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1386489.png)